![molecular formula C14H16F3NO4 B13178823 5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid](/img/structure/B13178823.png)
5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid is a synthetic organic compound with the molecular formula C13H17NO4. It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a trifluoromethyl group attached to a pentanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 5-aminovaleric acid is protected using benzyl chloroformate to form N-Cbz-5-aminovaleric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Formation of the Final Product: The protected amino acid is then subjected to deprotection and further functionalization to yield the final product
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound may be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cbz-5-aminovaleric acid
- 5-benzyloxycarbonylaminovaleric acid
- 5-(Carbobenzoxyamino)valeric Acid
Uniqueness
5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Eigenschaften
Molekularformel |
C14H16F3NO4 |
|---|---|
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
5-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c15-14(16,17)11(12(19)20)7-4-8-18-13(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20) |
InChI-Schlüssel |
SXNHIGPXFOYWTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



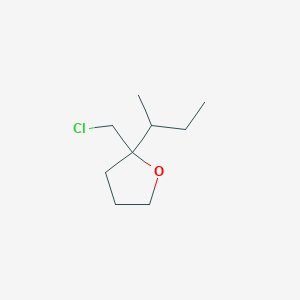
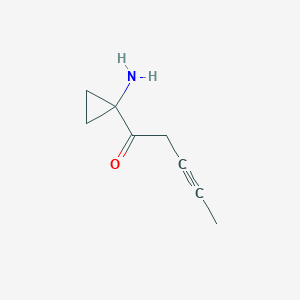
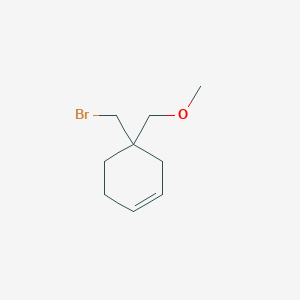
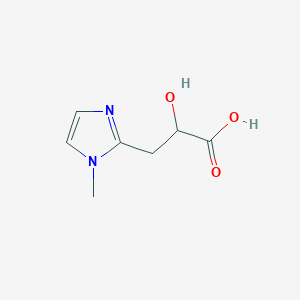
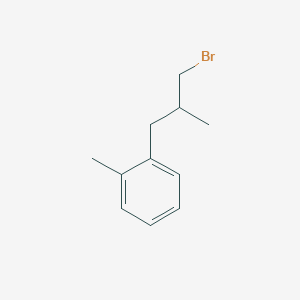
![1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13178775.png)
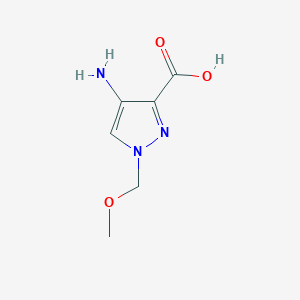
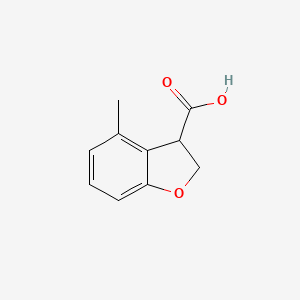

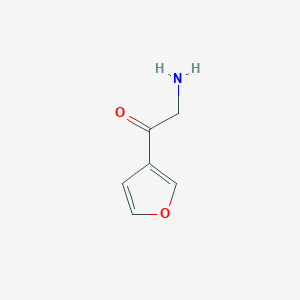
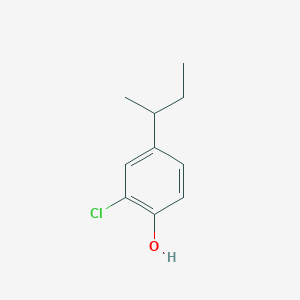
![5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride](/img/structure/B13178814.png)
![(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13178819.png)
